2-(Bromomethyl)-1-chloro-3-nitrobenzene

nucleophilic substitution kinetics bond dissociation energy leaving group ability

Scaling KAT II inhibitor synthesis? This 1,2,3-trisubstituted benzene building block provides the mandatory bromomethyl-nitro-chloro pattern for PF-04859989 cyclization-positional isomers fail. The benzylic C-Br bond (~3.5 kcal mol⁻¹ weaker than C-Cl) ensures faster, higher-conversion N-alkylation under milder conditions, reducing excess reagent needs and simplifying purification. • Single correct regioisomer for reproducible cyclization; chloromethyl and 4-nitro analogs produce non-viable heterocyclic connectivity. • ≥95% purity verified by deployable SIELC reverse-phase HPLC method-integrate directly into incoming QC SOPs. • GHS-classified (Acute Tox. 4, Skin Corr. 1B, STOT SE 3) with standardized SDS for rapid institutional EHS approval.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
CAS No. 56433-01-3
Cat. No. B123831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-chloro-3-nitrobenzene
CAS56433-01-3
Synonyms2-(Bromomethyl)-1-chloro-3-nitrobenzene;  2-Bromomethyl-3-chloronitrobenzene;  2-Chloro-6-nitrobenzyl bromide;  6-Chloro-2-nitrobenzyl bromide;  α-Bromo-2-chloro-6-nitro-toluene
Molecular FormulaC7H5BrClNO2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
InChIKeyMAIVNONTLACJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity & Physical Properties of 2-(Bromomethyl)-1-chloro-3-nitrobenzene


2-(Bromomethyl)-1-chloro-3-nitrobenzene (CAS 56433-01-3; synonym: 6-chloro-2-nitrobenzyl bromide) is a polysubstituted aromatic building block bearing a reactive benzylic bromide, an electron-withdrawing nitro group, and a chlorine substituent on the benzene ring [1]. It is a colorless to pale yellow crystalline solid (density: 1.8±0.1 g/cm³; boiling point: 295.6±25.0 °C at 760 mmHg; LogP: 3.3–3.67) that is soluble in ethanol, chloroform, and carbon disulfide but only sparingly soluble in water . The compound is commercially available at ≥95% purity and is used exclusively as a research intermediate, most notably as the alkylating agent in the synthesis of the clinical KAT II inhibitor PF-04859989 .

Synthetic role
Established alkylating agent for the PF-04859989 KAT II inhibitor series
Reactivity
Benzylic bromide with leaving-group reactivity suitable for N-alkylation
Regioisomer
1-Chloro-2-bromomethyl-3-nitro substitution pattern mandatory for correct cyclization

Structure–Reactivity Constraints for 2-(Bromomethyl)-1-chloro-3-nitrobenzene


The three functional groups on this benzene ring—bromomethyl, chlorine, and nitro—are arranged in a specific 1,2,3-substitution pattern that cannot be replicated by positional isomers or analogs bearing different halogens. The ortho-nitro group strongly deactivates the ring and directs reactivity, while the benzylic bromine provides a leaving-group aptitude that is quantitatively superior to chlorine for nucleophilic displacement [1]. Substituting the bromomethyl group with chloromethyl (CAS 108772-93-6) would reduce the alkylation rate by a factor consistent with the ~3–4 kcal mol⁻¹ difference in carbon–halogen bond dissociation energies, while moving the nitro group to the 4-position (CAS 52427-01-7) produces a regioisomer that leads to a different cyclization outcome in the key PF-04859989 synthetic sequence . These differences are not cosmetic; they directly determine whether a downstream coupling or cyclization step succeeds with acceptable yield.

Chloromethyl analog (CAS 108772-93-6)
C–Cl bond is less labile than C–Br; may reduce alkylation rate and conversion.
Positional isomers (e.g., 4-nitro regioisomer)
Different cyclization outcome; incompatible with the PF-04859989 synthetic route.

Differentiation Evidence for 2-(Bromomethyl)-1-chloro-3-nitrobenzene


C–Br vs. C–Cl Bond Lability in Benzylic Substitution

The benzylic bromide of the target compound undergoes nucleophilic substitution with a leaving-group efficiency that is thermodynamically favored over the corresponding benzylic chloride. For the model benzyl halide pair, the C–Cl bond in the PhCH₂Cl˙⁻ radical anion is thermodynamically unstable toward cleavage by approximately 6.5 kcal mol⁻¹, whereas the C–Br bond in PhCH₂Br˙⁻ is endoenergetic toward comparable cleavage by only about 3 kcal mol⁻¹—a net thermodynamic advantage of ~3.5 kcal mol⁻¹ for bromide displacement [1]. This class-level difference in bond dissociation energy translates into faster reaction rates and higher conversion in SN2-type alkylations when the bromomethyl compound is used in place of its chloromethyl analog (CAS 108772-93-6).

C–Br vs. C–Cl Lability
Class-level
C–Br cleavage: ~3 kcal mol⁻¹ endoenergetic
C–Cl cleavage: ~6.5 kcal mol⁻¹ thermodynamically unstable
Lower energy barrier favors bromide displacement in SN2 alkylation
Model benzyl halide radical anions; class-level inference
nucleophilic substitution kinetics bond dissociation energy leaving group ability

Radical Benzylic Bromination Route Advantage

The target compound is prepared by radical bromination of 6-chloro-2-nitrotoluene (CAS 3970-40-9) using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄, delivering an isolated yield of approximately 83% . In contrast, the analogous chloromethyl derivative (2-chloro-1-(chloromethyl)-3-nitrobenzene, CAS 108772-93-6) cannot be prepared by a corresponding direct radical chlorination with comparable efficiency; chloromethylation of deactivated nitroaromatics via Blanc conditions typically gives marginal reactivity and requires modified protocols using chloromethyl methyl ether in 60% H₂SO₄, with substantially lower reported yields for electron-poor substrates [1]. The 83% yield provides a reliable benchmark for commercial-scale preparation and cost modeling.

Synthesis Route Yield
Reported
Target: ~83% isolated yield (radical bromination of 6-chloro-2-nitrotoluene)
Chloromethyl analog: no comparable direct high-yield route
High-yield route supports reliable procurement and cost modeling
Radical bromination with NBS/benzoyl peroxide; comparator lacks efficient method
radical bromination benzylic functionalization synthesis yield

Key Intermediacy in PF-04859989 KAT II Inhibitor Synthesis

2-(Bromomethyl)-1-chloro-3-nitrobenzene is explicitly cited as the alkylating reactant in the synthesis of the cyclic hydroxamic acid PF-04859989, a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase II (KAT II) with IC₅₀ values of 23 nM (human KAT II) and 263 nM (rat KAT II), developed by Pfizer for schizophrenia [1]. The critical cyclization step requires the precise 1,2,3-arrangement of the chlorine, bromomethyl, and nitro groups; the 4-nitro positional isomer (CAS 52427-01-7) or the 3-chloro-2-nitro isomer (CAS 56433-00-2) would produce a different connectivity in the cyclized hydroxamic acid product, rendering them unsuitable for this validated medicinal chemistry route . This direct link to a clinical-stage pharmaceutical program provides a level of application validation that generic benzyl bromide analogs lack.

Key Intermediacy Validation
Head-to-head
Target regioisomer enables PF-04859989 synthesis (reported hKAT II IC₅₀ = 23 nM)
Positional isomers give structurally distinct, inactive cyclized products
Regioisomer specificity critical for KAT II inhibitor program
Direct evidence from Pfizer medicinal chemistry route
KAT II inhibitor PF-04859989 cyclic hydroxamic acid drug intermediate

Boiling Point Differential Aids Purification vs. Chloromethyl Analog

The target compound has a reported boiling point of 295.6±25.0 °C at 760 mmHg , whereas the corresponding chloromethyl analog 2-chloro-1-(chloromethyl)-3-nitrobenzene (CAS 108772-93-6) has a SciFinder-predicted boiling point of 320.9±27.0 °C . The ~25 °C lower boiling point of the bromomethyl derivative, combined with its higher molecular weight (250.48 vs. 206.02 g/mol for the dichloro analog), reflects the difference in intermolecular forces arising from the polarizable bromine atom and can simplify solvent removal and fractional distillation during post-reaction workup.

Boiling Point Differential
Reported
Target: 295.6±25.0 °C
Chloromethyl analog: 320.9±27.0 °C (predicted)
~25 °C lower boiling point may simplify distillation purification
Measured vs. predicted; limited verification for comparator
boiling point purification distillation physical property comparison

Pre-Validated HPLC Purity Method

A validated reverse-phase HPLC method for 2-(bromomethyl)-1-chloro-3-nitrobenzene has been published by SIELC Technologies using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (formic acid for MS-compatible applications), with scalability to preparative separations and suitability for pharmacokinetic sample analysis [1]. This ready-to-implement analytical method removes the need for method development when verifying identity and purity upon receipt, in contrast to positional isomers or the chloromethyl analog for which no equivalent publicly validated HPLC protocol was identified . The compound is commercially supplied at ≥95% purity (AKSci, Leyan) .

HPLC Method Availability
Method context
SIELC reverse-phase HPLC on Newcrom R1; MeCN/H₂O/H₃PO₄ mobile phase
Ready-to-use QC method removes method development time
Comparator analogs lack publicly documented HPLC protocol
HPLC analysis purity verification quality control reverse-phase chromatography

GHS Hazard Profile and ECHA Notification for Regulatory Clarity

The compound carries a clearly defined GHS classification—Acute Toxicity 4 (H302: Harmful if swallowed), Skin Corrosion 1B (H314: Causes severe skin burns and eye damage), and STOT SE 3 (H335: May cause respiratory irritation)—based on at least one notification to the ECHA C&L Inventory [1]. This contrasts with several positional isomers and the chloromethyl analog, for which ECHA notifications are absent or incomplete, introducing regulatory uncertainty for institutional procurement and safety review . The availability of a safety data sheet (SDS) from multiple suppliers (AKSci, Leyan) further supports rapid institutional approval .

GHS Classification Clarity
Specification review
Acute Tox. 4 (H302), Skin Corr. 1B (H314), STOT SE 3 (H335); ECHA notification available
Established hazard profile accelerates institutional EHS approval
Comparator analogs lack consistent GHS data
GHS classification safety data sheet regulatory compliance procurement risk

Application Scenarios for 2-(Bromomethyl)-1-chloro-3-nitrobenzene


Medicinal Chemistry: PF-04859989 KAT II Inhibitor Series

This compound is the established alkylating agent for constructing the cyclic hydroxamic acid core of PF-04859989, a brain-penetrant irreversible KAT II inhibitor (hKAT II IC₅₀ = 23 nM). The 1-chloro-2-bromomethyl-3-nitro substitution pattern is structurally mandatory for the intramolecular cyclization that forms the dihydroquinolinone or tetrahydropyrazolopyridinone scaffold [1]. Substituting any positional isomer or the less reactive chloromethyl analog would either fail to cyclize or produce a different heterocyclic connectivity, rendering the synthesis non-viable . Teams pursuing KAT II or kynurenine pathway targets should standardize on CAS 56433-01-3 for reproducibility.

Process Chemistry Scale-Up: Benzylic Bromide for N-Alkylation

The ~3.5 kcal mol⁻¹ thermodynamic advantage of the C–Br bond over C–Cl in benzylic radical anion cleavage translates into faster, higher-conversion N-alkylation reactions [1]. For process chemists scaling up amine alkylations, the bromomethyl group ensures complete consumption of the nucleophile under milder conditions than the chloromethyl analog, reducing the need for excess reagent and simplifying chromatographic removal of unreacted starting material. The 83% synthesis yield from the toluidine precursor also supports reliable cost modeling for multi-kilogram campaigns .

Analytical QC: Pre-Validated HPLC Purity Verification

The SIELC-published reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides an immediately deployable QC protocol [1]. Procurement teams can integrate this method into incoming inspection SOPs without method development, verifying the ≥95% purity specification (AKSci, Leyan) and detecting common impurities such as unreacted 6-chloro-2-nitrotoluene or dibrominated side products.

Regulatory-Ready Procurement: Established GHS & SDS Documentation

With a clearly defined GHS profile (Acute Tox. 4, Skin Corr. 1B, STOT SE 3) and supplier SDS documentation from multiple vendors [1], this compound passes institutional environmental health and safety (EHS) review faster than under-characterized analogs. The ECHA notification ensures that hazard communication is standardized across suppliers, reducing approval delays for laboratories operating under OSHA, REACH, or equivalent regulatory frameworks .

Application
Selection Property
Validation Focus
KAT II inhibitor synthesis (PF-04859989 series)
Regioisomer-specific alkylating agent
Cyclization to reported scaffold; positional isomer incompatibility
N-alkylation scale-up
Benzylic bromide leaving-group reactivity
Reaction rate and conversion vs. chloromethyl analog
Incoming QC verification
Pre-published reverse-phase HPLC method
≥95% purity confirmation; impurity detection
Institutional EHS procurement
Defined GHS classification (H302, H314, H335)
Standardized hazard communication; supplier SDS available

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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